2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide
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Overview
Description
2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, an allyl group, a naphthylamino moiety, and a benzylidene acetohydrazide group
Preparation Methods
The synthesis of 2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction.
Attachment of the Naphthylamino Moiety: This step involves the reaction of the triazole intermediate with a naphthylamine derivative.
Formation of the Benzylidene Acetohydrazide Group: The final step involves the condensation of the intermediate with a benzylidene acetohydrazide derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide can be compared with other similar compounds, such as:
- **2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-methoxybenzylidene)acetohydrazide
- **2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-chlorobenzylidene)acetohydrazide
These compounds share similar structural features but differ in the substituents attached to the triazole ring or the benzylidene acetohydrazide group
Properties
Molecular Formula |
C26H25N7O5S |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N7O5S/c1-3-11-32-23(15-27-21-10-6-8-17-7-4-5-9-20(17)21)29-31-26(32)39-16-24(34)30-28-14-18-12-19(33(36)37)13-22(38-2)25(18)35/h3-10,12-14,27,35H,1,11,15-16H2,2H3,(H,30,34)/b28-14+ |
InChI Key |
HNLSAMDTSFXCHG-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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